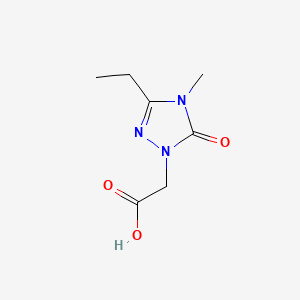![molecular formula C10H20N2O3S B6605299 tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate CAS No. 2624131-41-3](/img/structure/B6605299.png)
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate (TBCC) is a novel organosulfur compound that has recently been developed for use in scientific research. It has been found to have a wide range of potential applications, including as an inhibitor of enzymes, as an antimicrobial agent, and as an antioxidant.
Scientific Research Applications
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have a wide range of potential applications in scientific research. It has been used as an inhibitor of enzymes, such as cytochrome P450 enzymes and monoamine oxidase A and B. It has also been used as an antimicrobial agent, with activity against Gram-positive and Gram-negative bacteria, yeast, and fungi. In addition, this compound has been found to have antioxidant properties, making it a potential candidate for use in food and cosmetic applications.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate is not yet fully understood, but it is believed to involve the inhibition of enzymes by binding to their active sites. This compound has been found to be a reversible inhibitor of cytochrome P450 enzymes, suggesting that it binds to the active site and prevents the enzyme from catalyzing its reaction. In addition, this compound has been found to interact with the cell membrane of Gram-positive and Gram-negative bacteria, causing the formation of pores in the membrane and leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, yeast, and fungi. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage. Finally, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The use of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate in laboratory experiments has several advantages. It is an efficient and cost-effective inhibitor of enzymes, and it has been found to be active against a wide range of microorganisms. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in food and cosmetic applications.
However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, the use of this compound in laboratory experiments may be limited by its high toxicity and potential for side effects.
Future Directions
The potential future directions for research on tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate include:
1. Further investigation into the mechanism of action of this compound and its potential for use as an inhibitor of enzymes.
2. Further investigation into the antimicrobial activity of this compound and its potential for use as an antimicrobial agent.
3. Further investigation into the antioxidant and anti-inflammatory properties of this compound and its potential for use in food and cosmetic applications.
4. Further investigation into the toxicity of this compound and its potential side effects.
5. Further investigation into the potential for this compound to be used as a therapeutic agent.
Conclusion
This compound (this compound) is a novel organosulfur compound that has been developed for use in scientific research. It has been found to have a wide range of potential applications, including as an inhibitor of enzymes, as an antimicrobial agent, and as an antioxidant. This paper has discussed the synthesis method, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for research.
Synthesis Methods
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate is synthesized via a two-step process. The first step involves the preparation of an intermediate compound, N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamic acid, which is then reacted with tert-butyl alcohol in the presence of a base catalyst. The resulting product is this compound. The synthesis of this compound has been reported to be simple and efficient, with yields of up to 99%.
Properties
IUPAC Name |
tert-butyl N-[3-(methylsulfonimidoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-7-5-8(6-7)16(4,11)14/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPYAJJSRUPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



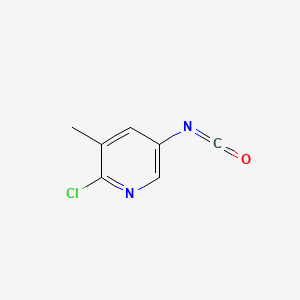

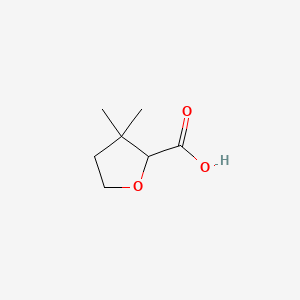

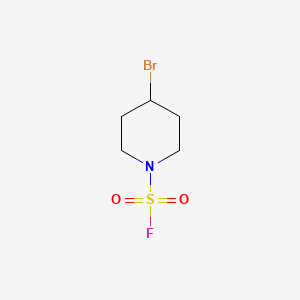
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
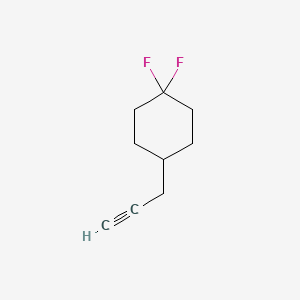

![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

